molecular formula C10H11ClFNO B5801823 N-(4-chloro-2-fluorophenyl)-2-methylpropanamide

N-(4-chloro-2-fluorophenyl)-2-methylpropanamide

Cat. No.: B5801823
M. Wt: 215.65 g/mol
InChI Key: LKAKORAGHLVHBI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAKORAGHLVHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol

    Reduction: Lithium aluminum hydride in tetrahydrofuran

    Oxidation: Potassium permanganate in aqueous medium

Major Products Formed:

    Substitution: Formation of substituted derivatives with different nucleophiles

    Reduction: Formation of N-(4-chloro-2-fluorophenyl)-2-methylpropanamine

    Oxidation: Formation of N-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
  • N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
  • N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide

Comparison: N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

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